molecular formula C21H14O2 B14529566 Benzo(a)pyren-3-ol, 6-methoxy- CAS No. 62327-78-0

Benzo(a)pyren-3-ol, 6-methoxy-

Cat. No.: B14529566
CAS No.: 62327-78-0
M. Wt: 298.3 g/mol
InChI Key: ZRYIFFZCYUYQLB-UHFFFAOYSA-N
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Description

Benzo(a)pyren-3-ol, 6-methoxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). PAHs are known for their presence in fossil fuels and their formation during the incomplete combustion of organic matter. Benzo(a)pyrene and its derivatives are of significant interest due to their potential carcinogenic properties and their role in environmental pollution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted pyrenes, including benzo(a)pyren-3-ol, 6-methoxy-, often involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. Common synthetic routes include:

Industrial Production Methods

the general principles of PAH synthesis, such as high-temperature pyrolysis of organic materials, may be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyren-3-ol, 6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxygenated and halogenated derivatives of benzo(a)pyren-3-ol, 6-methoxy-, which can have different biological and chemical properties .

Scientific Research Applications

Benzo(a)pyren-3-ol, 6-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo(a)pyren-3-ol, 6-methoxy- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can covalently bind to DNA, leading to mutations and potentially cancer. The compound primarily targets the cytochrome P450 enzymes, particularly CYP1A1, which are involved in its metabolic activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyren-3-ol, 6-methoxy- is unique due to its specific substitution pattern, which influences its reactivity and biological interactions. The presence of the methoxy group can alter its metabolic pathways and the types of DNA adducts formed, potentially affecting its carcinogenic potential .

Properties

CAS No.

62327-78-0

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

6-methoxybenzo[a]pyren-3-ol

InChI

InChI=1S/C21H14O2/c1-23-21-15-5-3-2-4-13(15)14-8-6-12-7-11-18(22)16-9-10-17(21)20(14)19(12)16/h2-11,22H,1H3

InChI Key

ZRYIFFZCYUYQLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C5=CC=CC=C51)O

Origin of Product

United States

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